molecular formula C18H27NO4S B12821171 tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate

tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate

Cat. No.: B12821171
M. Wt: 353.5 g/mol
InChI Key: GKSLKFOLYDFLEF-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a phenylsulfonyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the phenylsulfonyl group. The tert-butyl and methyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving reaction mechanisms and catalysis .

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets .

Medicine

It can be used in the synthesis of drugs that target specific pathways in the body .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the phenylsulfonyl group.

    Methyl carbamate: Similar but lacks the tert-butyl and phenylsulfonyl groups.

    Phenylsulfonyl carbamate: Contains the phenylsulfonyl group but lacks the tert-butyl and methyl groups.

Uniqueness

tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is unique due to the combination of its structural features. The presence of the tert-butyl, methyl, and phenylsulfonyl groups, along with the cyclohexyl ring, provides distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H27NO4S

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[1-(benzenesulfonyl)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C18H27NO4S/c1-17(2,3)23-16(20)19(4)18(13-9-6-10-14-18)24(21,22)15-11-7-5-8-12-15/h5,7-8,11-12H,6,9-10,13-14H2,1-4H3

InChI Key

GKSLKFOLYDFLEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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